![molecular formula C10H19N3O B2543663 1-(1-Methylpyrrolidine-2-carbonyl)piperazine CAS No. 1248383-26-7](/img/structure/B2543663.png)
1-(1-Methylpyrrolidine-2-carbonyl)piperazine
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Overview
Description
1-(1-Methylpyrrolidine-2-carbonyl)piperazine is a chemical compound with the molecular formula C10H19N3O. It is characterized by the presence of a piperazine ring bonded to a 1-methylpyrrolidine-2-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine in the presence of a coupling agent. Common reagents used in this process include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpyrrolidine-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine involves the reaction of piperazine derivatives with various acylating agents. This compound can serve as a precursor for synthesizing other piperazine derivatives that exhibit enhanced biological activities. Research has shown that modifications to the piperazine structure can lead to compounds with improved pharmacological profiles, particularly in anticancer and antimicrobial applications .
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of piperazine derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of various piperazinone derivatives against human cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited significant cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines while demonstrating selectivity towards normal cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HT-29 | 15 |
This compound | A549 | 12 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study focused on the synthesis of piperidinothiosemicarbazone derivatives demonstrated that certain modifications to the piperazine structure could enhance activity against Mycobacterium tuberculosis. The research indicated that compounds with a similar structural framework to this compound showed promising results, suggesting potential applications in treating resistant strains of tuberculosis .
Case Studies and Research Findings
Several case studies have documented the effectiveness of piperazine derivatives in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride: Similar in structure but differs in its salt form, which can affect its solubility and reactivity.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological activity and chemical properties.
Uniqueness: this compound is unique due to its specific combination of the piperazine and 1-methylpyrrolidine-2-carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1-(1-Methylpyrrolidine-2-carbonyl)piperazine, a compound with significant potential in biochemical research, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H21Cl2N3O and a molecular weight of 270.2 g/mol. The synthesis typically involves the reaction of 1-methylpyrrolidine-2-carbonyl chloride with piperazine in the presence of a base, followed by purification processes such as recrystallization and chromatography to ensure high purity levels.
The compound's mechanism of action is primarily based on its ability to interact with various enzymes and proteins, thereby altering their activity. It is known to affect several biochemical pathways, although specific targets remain under investigation. Its binding affinity to these targets suggests potential applications in therapeutic contexts.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, compounds derived from similar structures have shown significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Vibripiperazine A | 0.96 - 7.81 | Staphylococcus aureus |
Compound 3 | - | Klebsiella pneumonia |
Compound 5 | - | Escherichia coli |
Anticancer Potential
The anticancer activity of piperazine derivatives has also been explored. In vitro studies indicate that such compounds can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The cytotoxicity was found to be concentration-dependent, with higher concentrations leading to more significant inhibition of cell proliferation .
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
HeLa | Moderate | Cytotoxic |
SGC-7901 | Moderate | Cytotoxic |
GES-1 (normal) | Weak | Non-toxic |
Case Studies
A notable case study involved the evaluation of piperazine derivatives' effects on nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS). Among the tested compounds, one derivative exhibited strong anti-inflammatory activity with inhibition rates exceeding 86% at specific concentrations .
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCICQYTOATBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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